An In-depth Technical Guide to (5E,7E)-4,4,8-Trimethyl-5,7-decadien-2-one
An In-depth Technical Guide to (5E,7E)-4,4,8-Trimethyl-5,7-decadien-2-one
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for the fragrance ingredient (5E,7E)-4,4,8-trimethyl-5,7-decadien-2-one (CAS No. 67801-41-6). Intended for researchers, chemists, and professionals in the fragrance and drug development industries, this document elucidates the key structural features of the molecule, presents its known physicochemical properties, and details a plausible, step-by-step synthetic protocol based on established organic chemistry principles. Furthermore, a discussion of expected spectroscopic data (NMR, IR, MS) is included to aid in structural verification.
Chemical Identity and Structural Elucidation
(5E,7E)-4,4,8-Trimethyl-5,7-decadien-2-one is a complex α,β-unsaturated ketone primarily utilized as a perfuming agent in various consumer products.[1] Its structure is characterized by a ten-carbon backbone featuring a conjugated diene system, a ketone functional group, and several methyl substituents which impart steric and electronic effects critical to its olfactory properties.
IUPAC Name: (5E,7E)-4,4,8-Trimethyl-5,7-decadien-2-one CAS Number: 67801-41-6 Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.32 g/mol
The core structure consists of:
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A decanone backbone with the carbonyl group located at the C2 position.
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A conjugated diene system formed by double bonds between C5-C6 and C7-C8. The stereochemistry of these bonds is specified as (E,E), indicating a trans-configuration for both, which results in a more linear and rigid molecular shape.
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A quaternary carbon at the C4 position, substituted with two methyl groups (a gem-dimethyl group). This feature sterically hinders the adjacent C5 position and influences the molecule's conformation.
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A methyl group at the C8 position, which is part of the conjugated system.
These features combine to create a molecule with a specific size, shape, and polarity that determines its interaction with olfactory receptors.
Physicochemical Properties
Quantitative data for this specific molecule is limited in public literature. The following table summarizes properties, many of which are estimated based on its structure, as provided by chemical databases.[1]
| Property | Value | Source |
| Boiling Point | 272.00 to 273.00 °C (at 760.00 mm Hg) | Estimated[1] |
| Flash Point | 209.00 °F / 98.10 °C (Closed Cup) | Estimated[1] |
| Vapor Pressure | 0.006000 mmHg at 25.00 °C | Estimated[1] |
| logP (o/w) | 3.867 | Estimated[1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Cosmetic Use | Perfuming agents | [1] |
Proposed Synthesis Pathway and Experimental Protocol
The overall strategy involves two key fragments:
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Fragment A: A five-carbon α,β-unsaturated aldehyde, 3-methyl-2-butenal, which will form the C6-C10 portion of the final molecule.
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Fragment B: A phosphonium ylide derived from 3,3-dimethyl-2-butanone, which will form the C1-C5 portion.
Diagram of Proposed Synthetic Workflow
Caption: Proposed four-step synthesis of the target molecule via Aldol and Wittig reactions.
Detailed Experimental Protocol (Hypothetical)
Rationale: This protocol is designed for maximum control. The Aldol condensation first creates a simple enone. This is converted to a Wittig reagent. A separate Claisen-type condensation creates the keto-aldehyde fragment. The final Wittig reaction joins the two fragments, reliably forming the C=C double bond of the conjugated system.
Step 1: Synthesis of 4-Methyl-3-penten-2-one (Mesityl Oxide)
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To a stirred solution of acetone (2.0 eq) in water, add sodium hydroxide (0.1 eq) pellets.
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Cool the mixture to 5-10°C in an ice bath.
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Slowly add isobutyraldehyde (1.0 eq) dropwise, maintaining the temperature below 20°C.
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After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
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Heat the reaction mixture to a gentle reflux for 1 hour to ensure dehydration of the aldol addition product.
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Cool, separate the organic layer, wash with dilute HCl and then brine, dry over anhydrous MgSO₄, and distill to purify the product.
Step 2: Preparation of the Wittig Reagent (Fragment A)
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Reduce the 4-methyl-3-penten-2-one from Step 1 with a mild reducing agent like sodium borohydride (NaBH₄) to form the corresponding allylic alcohol.
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Convert the allylic alcohol to an allylic bromide using phosphorus tribromide (PBr₃) in diethyl ether at 0°C.
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Dissolve the resulting allylic bromide in dry toluene and add triphenylphosphine (1.0 eq). Heat the mixture to reflux for 24 hours to form the phosphonium salt, which will precipitate.
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Filter the white phosphonium salt, wash with cold diethyl ether, and dry under vacuum.
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To prepare the ylide, suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78°C. Add n-butyllithium (n-BuLi) (1.0 eq) dropwise until the characteristic deep red/orange color of the ylide persists.
Step 3: Preparation of 2,2-Dimethyl-3-oxobutanal (Fragment B)
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Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78°C.
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Slowly add 3,3-dimethyl-2-butanone (pinacolone, 1.0 eq) to the LDA solution and stir for 30 minutes to form the enolate.
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Add ethyl formate (1.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.
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Quench the reaction with aqueous ammonium chloride, extract with diethyl ether, dry the organic layers, and concentrate under reduced pressure to yield the crude β-keto-aldehyde. This fragment is often used immediately without extensive purification.
Step 4: Wittig Condensation to Yield the Final Product
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Dissolve the crude keto-aldehyde (Fragment B) from Step 3 in anhydrous THF under an inert atmosphere.
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Cool the solution to -78°C and slowly add the pre-formed Wittig ylide solution (Fragment A) from Step 2 via cannula.
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Allow the reaction mixture to stir at -78°C for 2 hours and then warm to room temperature overnight.
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Quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the final product, (5E,7E)-4,4,8-trimethyl-5,7-decadien-2-one, using silica gel column chromatography with a hexane/ethyl acetate gradient.
Predicted Spectroscopic Data for Structural Verification
For a research or drug development audience, confirmation of the chemical structure is paramount. Based on established principles of spectroscopy, the following signals would be anticipated for (5E,7E)-4,4,8-trimethyl-5,7-decadien-2-one.
¹H NMR (Proton NMR):
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Vinyl Protons (δ 5.5-6.5 ppm): Three protons on the C5, C6, and C7 carbons would appear in this region. The coupling constants (J-values) between them would be large (~15 Hz), confirming the (E,E)-stereochemistry. The C6 and C7 protons would likely appear as doublets of doublets.
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Methylene Protons (C3, δ ~2.5 ppm): A singlet integrating to 2H, adjacent to both the C4 quaternary center and the C2 ketone.
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Acetyl Protons (C1, δ ~2.1 ppm): A sharp singlet integrating to 3H, characteristic of a methyl ketone.
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C8-Methyl Protons (δ ~1.8 ppm): A singlet or narrow doublet integrating to 3H, attached to the C8 of the diene.
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C4-gem-Dimethyl Protons (δ ~1.1 ppm): A sharp singlet integrating to 6H, representing the two equivalent methyl groups on the quaternary C4.
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C9-Ethyl Protons (δ 1.0 and 2.2 ppm): A triplet (3H) for the C10 methyl and a quartet (2H) for the C9 methylene, though splitting may be complex due to the adjacent double bond. Correction: The structure is 4,4,8-trimethyl, not containing an ethyl group at C9. The C9 and C10 would be an ethyl group attached to the end of the diene. A terminal ethyl group would show a quartet for C9-H₂ and a triplet for C10-H₃.
¹³C NMR (Carbon NMR):
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Ketone Carbonyl (C2, δ ~208 ppm): A characteristic downfield signal for a ketone.
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Diene Carbons (C5, C6, C7, C8, δ ~120-145 ppm): Four signals in the sp² region.
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Quaternary Carbon (C4, δ ~40-45 ppm): A signal with no attached protons.
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Methylene Carbon (C3, δ ~50-55 ppm): Signal for the carbon between the ketone and quaternary center.
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Methyl Carbons (δ ~15-30 ppm): Four distinct signals for the methyl groups at C1, the two at C4, and the one at C8.
IR (Infrared) Spectroscopy:
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C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹.
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C=C Stretch (Conjugated Diene): One or two medium-intensity bands around 1650-1600 cm⁻¹.
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C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
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C-H Stretch (sp²): Bands just above 3000 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 194.
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Key Fragmentation: A prominent peak at m/z = 43 corresponding to the loss of the acetyl group ([CH₃CO]⁺). Another significant fragmentation would be cleavage alpha to the carbonyl, resulting in the loss of the C1 methyl group or the C3-C10 chain.
Applications and Field Insights
The primary documented application of 4,4,8-trimethyl-5,7-decadien-2-one is as a fragrance ingredient. Its complex structure, featuring a conjugated diene and a ketone, likely contributes to a unique and potent odor profile, potentially with fruity, woody, or floral notes. Molecules of this class are valued in perfumery for their ability to add complexity and substantivity (longevity) to a fragrance accord. Its use in consumer products like those from major manufacturers underscores its safety and efficacy at typical inclusion levels.
For drug development professionals, while this specific molecule has no known therapeutic applications, its synthesis showcases versatile chemical transformations. The construction of complex, stereodefined acyclic chains is a common challenge in natural product synthesis and medicinal chemistry. The principles outlined in the hypothetical synthesis—strategic bond disconnections and the use of reliable, high-yield reactions like the Wittig olefination—are broadly applicable to the synthesis of bioactive molecules.
Conclusion
(5E,7E)-4,4,8-Trimethyl-5,7-decadien-2-one is a structurally interesting molecule whose utility in the fragrance industry is a direct result of its specific arrangement of functional groups and stereocenters. While detailed primary literature on its synthesis and characterization is sparse, a scientifically sound manufacturing process can be proposed by applying foundational principles of organic chemistry. The predictive spectroscopic data provided herein serves as a benchmark for researchers aiming to synthesize or isolate this compound. This guide provides a robust framework for understanding and working with this specialized chemical, bridging the gap between its industrial application and fundamental chemical principles.
References
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Procter & Gamble. (n.d.). Product Fragrances & Scents. Retrieved March 30, 2026, from [Link]
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The Good Scents Company. (n.d.). 5,7-decadien-2-one, 4,4,8-trimethyl-. Retrieved March 30, 2026, from [Link]
